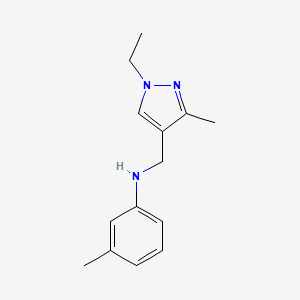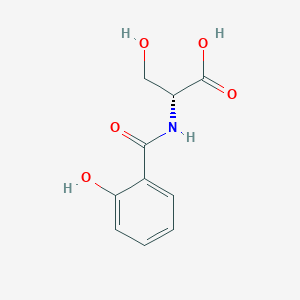
Madurastatin B2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Madurastatin B2 is a phenolate-hydroxamate siderophore isolated from the bacterium Actinomadura sp. Siderophores are specialized metabolites used by bacteria and plants to sequester iron, which is essential for their growth and survival. This compound has demonstrated biological activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Madurastatin B2 involves several key steps:
Oxazoline Formation: The synthesis begins with the formation of an oxazoline moiety via oxetane ring-opening.
Condensation Reactions: The next step involves condensation reactions to form the desired fragments.
Final Assembly: The final step involves the assembly of the fragments to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Actinomadura sp. cultures. The bacterial cultures are grown in specific media, and the compound is extracted using solvents such as acetone. The extracts are then purified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions: Madurastatin B2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxamate group.
Substitution: Substitution reactions can occur at the phenolate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Madurastatin B2 has several scientific research applications:
Chemistry: It is used as a model compound for studying siderophore-mediated iron transport and its role in bacterial growth.
Mecanismo De Acción
Madurastatin B2 exerts its effects by binding to iron and facilitating its transport into bacterial cells. The compound forms a complex with iron, which is then recognized by specific receptors on the bacterial cell surface. This complex is transported into the cell, where the iron is released and utilized for various metabolic processes. The molecular targets and pathways involved include iron transport proteins and enzymes involved in iron metabolism .
Comparación Con Compuestos Similares
Madurastatin B2 is unique among siderophores due to its specific structure and biological activity. Similar compounds include:
Madurastatin A1: Another siderophore with a similar structure but different biological activity.
Madurastatin C1: Contains an oxazoline moiety and exhibits different antimicrobial properties.
Madurastatin D1 and D2: These compounds also contain oxazoline moieties and have been studied for their antiparasitic activities.
This compound stands out due to its potent activity against MRSA and its unique structural features, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFXOJAEDXDBM-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N[C@H](CO)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701335865 |
Source


|
| Record name | Madurastatin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768384-52-7 |
Source


|
| Record name | Madurastatin B2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701335865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
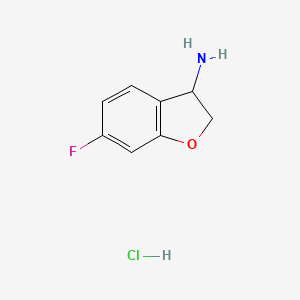
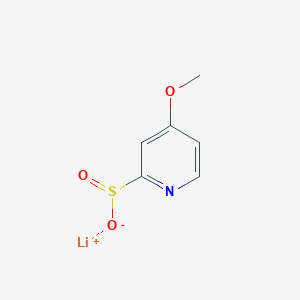
![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)
![Ethyl 5-(4-bromobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2364735.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2364736.png)
![N-(4-ethoxyphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2364737.png)
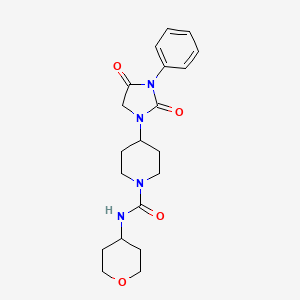
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2364740.png)
![(Z)-6-(2-chlorobenzyl)-2-((5-methylfuran-2-yl)methylene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2364747.png)
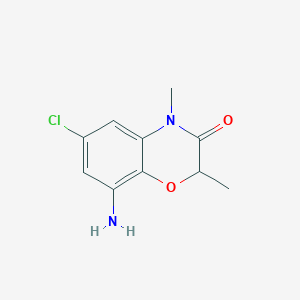
![N-(3,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2364749.png)
![3-(4-chlorophenyl)-2-((2-fluorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364750.png)
![2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2364751.png)
